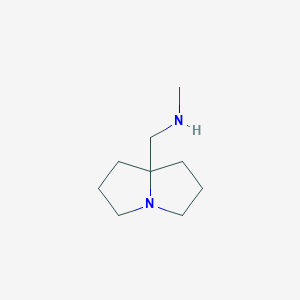
5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Übersicht
Beschreibung
“5-bromo-N-(pyridin-2-yl)thiazol-2-amine” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle, making them valid targets for anticancer drug discovery .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis
The molecular structure of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involving “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” are complex and involve multiple steps . The compound can undergo various types of reactions, including nucleophilic and electrophilic substitutions.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine: has been identified as a potential antimicrobial agent. Thiazole derivatives, to which this compound belongs, have shown effectiveness against a range of microbial infections. They are known to act on various stages of microbial cell life cycles, potentially inhibiting cell wall synthesis or disrupting membrane integrity .
Antitumor and Cytotoxic Applications
Thiazole compounds have been studied for their antitumor properties. The bromine substitution on the thiazole ring of N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine may contribute to cytotoxic activity against cancer cells, making it a candidate for anticancer drug development .
Neuroprotective Effects
Research has indicated that thiazole derivatives can exhibit neuroprotective effects. This compound could be explored for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammatory diseasesN-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine could be used to develop new anti-inflammatory medications with potentially fewer side effects .
Contraceptive Use
Interestingly, this compound has been suggested for use as a contraceptive. It is believed to block estrus cycles and ovulation in females, which could be beneficial in controlling animal populations or as a human contraceptive .
DNA Interaction
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine: has the ability to bind to DNA, which could be utilized in gene therapy or as a mechanism to deliver drugs to specific sites within the genome .
Antiviral Potential
Given the broad biological activities of thiazole derivatives, there is potential for N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine to be developed as an antiviral agent. Its structure could be optimized to target specific viral proteins or replication mechanisms .
Antioxidant Capabilities
The compound’s structure suggests it may also serve as an antioxidant. This application could be particularly useful in preventing oxidative stress-related diseases and in preserving food products .
Wirkmechanismus
Target of Action
The primary target of N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine is the P2Y12 receptor in human platelets . The P2Y12 receptor plays a crucial role in platelet aggregation, a process that is essential for blood clotting.
Mode of Action
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine acts as an inhibitor of platelet aggregation . It achieves this by preventing the activation of the P2Y12 receptor . This inhibition of the P2Y12 receptor is the main mechanism by which it prevents blood clots from forming .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting the P2Y12 receptor, the compound prevents platelet aggregation, thereby reducing the risk of blood clot formation . Additionally, the compound has shown activity against endometriosis and polycystic ovary syndrome . It can also be used as a contraceptive for animals and humans because it blocks estrus cycles and ovulation in females .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416183 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54670-78-9 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)












